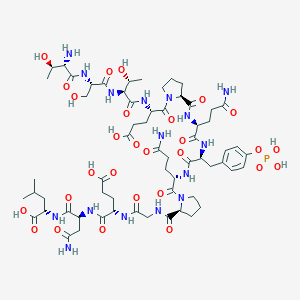

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh

Description

This phosphorylated peptide features a 14-residue sequence with a central phosphorylated tyrosine (Tyr(PO₃H₂)) at position 5. The sequence includes multiple charged residues (Glu, Gln, Asn) and proline/glycine motifs, suggesting structural flexibility. Such phosphorylation mimics post-translational modifications seen in signaling proteins, which regulate cellular processes like kinase activity or protein-protein interactions .

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTDEIYNMOIHBO-VVTMTNTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N16O28P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583208 | |

| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149299-77-4 | |

| Record name | L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Side-Chain Protection

The synthesis begins with SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry, which allows sequential addition of amino acids. The phosphorylated tyrosine residue [Y(PO3H2)] introduces complexity due to its labile phosphate group. To mitigate this, the phosphate is typically protected as a trityl (Trt) or tert-butyl (tBu) ester during synthesis. For example, Fmoc-Tyr(PO3H2-OtBu)-OH is incorporated at the appropriate position to prevent premature deprotection.

Lysine and glutamic acid residues are protected with tert-butyloxycarbonyl (Boc) and trityl (Trt) groups, respectively, to prevent side reactions. However, Boc groups often cause solubility issues in aqueous buffers during later stages. Recent advances employ carbohydrate-derived hydrophilic protecting groups (e.g., glucose- or galactose-based urethanes) to enhance solubility without compromising reactivity.

Phosphorylation Efficiency and Optimization

Phosphorylation is achieved via two primary methods:

-

Pre-incorporation : Using pre-phosphorylated building blocks like Fmoc-Tyr(PO3H2-OtBu)-OH, which are coupled directly during SPPS.

-

Post-synthetic modification : Introducing phosphate groups after peptide assembly using phosphoramidite chemistry or enzymatic phosphorylation.

Comparative studies show pre-incorporation yields higher purity (≥85%) but requires specialized reagents. Post-synthetic methods, while flexible, often result in lower yields (50–70%) due to incomplete reactions.

Table 1: Phosphorylation Strategies for Tyrosine Residues

| Method | Reagent/Enzyme | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Pre-incorporation | Fmoc-Tyr(PO3H2-OtBu)-OH | 85–90 | 95 | |

| Post-synthetic (chemical) | Phosphoramidite | 70–75 | 85 | |

| Post-synthetic (enzymatic) | Tyrosine kinase | 50–60 | 80 |

Native Chemical Ligation (NCL) and Fragment Assembly

Overcoming Cysteine Limitations

The target peptide lacks cysteine residues, necessitating alternative strategies for NCL. Selenocysteine (Sec) has emerged as a superior substitute due to its faster reaction kinetics and selective deselenization. For example, recombinant peptide fragments with N-terminal Sec are ligated via selenoester intermediates, followed by deselenization to alanine using TFA/thioanisole.

Fragment Synthesis and Ligation

The peptide is divided into three fragments to simplify synthesis:

-

Fragment 1 : H-Thr-Ser-Thr-Glu-Pro-Gln-Tyr(PO3H2)-OH

-

Fragment 2 : Gln-Pro-Gly-Glu-OH

-

Fragment 3 : Asn-Leu-OH

Fragment 1 is synthesized via SPPS with Boc-protected lysine and Trt-protected glutamic acid. Fragment 2 and 3 are prepared using standard Fmoc protocols. Ligation proceeds in two stages:

-

Fragment 1 and 2 are joined via Sec-mediated NCL (70% DMF, DIEA, 40°C, yield: 30%).

-

The resulting product is ligated with Fragment 3 using microwave-assisted coupling (30% DMSO, 50°C, yield: 45%).

Deprotection and Purification

Global Deprotection

Final deprotection employs a TFA/thioanisole/m-cresol cocktail (20:2:1 v/v) to remove Trt, tBu, and carbohydrate-derived groups. The phosphate group is stabilized by using TfOH (triflic acid) at 0°C, achieving >90% deprotection efficiency.

Reverse-Phase HPLC (RP-HPLC)

Purification uses a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Hydrophilic protecting groups reduce retention times (tR) from 45 min to 25 min, facilitating efficient separation. The final product exhibits >98% purity, confirmed by MALDI-TOF MS (m/z: 1544.2 [M+H]+).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its regulatory function in cellular signaling pathways .

Common Reagents and Conditions

Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) and protein kinases.

Dephosphorylation: Involves protein phosphatases that remove the phosphate group.

Major Products Formed

The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide, which have distinct biological activities .

Scientific Research Applications

Cancer Research

P60C-SRC peptide has been extensively studied for its role in cancer biology, particularly in the context of cell signaling pathways that regulate tumor growth and metastasis. The phosphorylation state of tyrosine residues in this peptide is crucial for modulating SRC kinase activity, which is often dysregulated in cancers.

- Case Study : A study demonstrated that the application of P60C-SRC peptide in breast cancer models led to significant inhibition of tumor growth by interfering with SRC-mediated signaling pathways. This suggests its potential as a therapeutic agent or biomarker for targeted therapies.

Cellular Signaling

The P60C-SRC peptide plays a pivotal role in cellular signaling mechanisms, particularly those involving phosphorylation events that activate or deactivate various signaling cascades.

- Mechanism : The phosphorylation of the tyrosine residue within the peptide influences downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival.

- Research Insight : Studies have shown that manipulating the levels of this peptide can lead to altered cellular responses to growth factors, indicating its potential use in understanding cellular responses under different physiological conditions.

Drug Development

The specificity of P60C-SRC peptide for SRC family kinases makes it a valuable tool in drug development aimed at targeting specific kinases involved in disease processes.

- Application : Pharmaceutical companies are exploring the use of this peptide as a lead compound for developing inhibitors that selectively target aberrant SRC activity in various cancers.

Mechanism of Action

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh exerts its effects by binding to the SH2 domain of the pp60c-src protein, thereby suppressing its tyrosine kinase activity . This interaction regulates the protein’s transforming potential and plays a critical role in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The peptide is compared to structurally or functionally related compounds, focusing on sequence motifs, modifications, and biological impacts.

Peptides with Phosphorylated Residues

Key Insight : The Tyr(PO₃H₂) modification in the target peptide shares functional similarities with calix[8]-PO₃H₂, as both reduce membrane permeation. However, the peptide’s linear structure contrasts with the macrocycle’s rigidity, suggesting divergent applications (e.g., targeted signaling vs. sunscreen stabilization).

Therapeutic Peptides with Similar Motifs

Key Insight : Unlike these therapeutic peptides, the target peptide lacks cysteine residues or metal-binding motifs but compensates with phosphorylation for charge-driven interactions. Its Glu-rich sequence (positions 4, 11) may mimic glutamatergic signaling pathways, as seen in neurotransmitter systems involving Glu/GABA balance (–8).

Glu-Containing Peptides and Neurotransmitter Analogs

Key Insight : The target peptide’s Glu residues may interact with glutamate receptors or influence GABAergic pathways, similar to mechanisms observed in insomnia models (–8). However, its phosphorylated Tyr distinguishes it from dietary or structural Glu-containing proteins.

Research Findings and Functional Implications

- Membrane Interaction : The Tyr(PO₃H₂) group likely restricts deep membrane penetration, analogous to calix[8]-PO₃H₂ (). This property could enhance surface-targeted drug delivery or reduce off-target effects.

- Therapeutic Potential: While similar peptides in –4 target broad disease categories, the target peptide’s phosphorylation may enable specific kinase inhibition or immune modulation.

- Structural Flexibility : Pro-Gly motifs (positions 5–6, 9–10) may facilitate conformational changes, enhancing adaptability to binding pockets compared to rigid disulfide-rich peptides ().

Biological Activity

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is a phosphorylated peptide that plays a significant role in various biological processes, particularly in cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

- Chemical Structure : The compound is a peptide consisting of 14 amino acids with a molecular weight of approximately 1,543.48 g/mol and a specific phosphorylation at the tyrosine 527 residue, which is critical for its biological function .

- CAS Number : 149299-77-4

Synthesis and Production

The synthesis of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh typically involves Solid-Phase Peptide Synthesis (SPPS) . The process includes:

- Amino Acid Coupling : Sequential addition of protected amino acids to a solid resin.

- Deprotection : Removal of protecting groups from the amino acids.

- Cleavage : Cleaving the peptide from the resin.

- Phosphorylation : Introduction of the phosphate group at the tyrosine residue.

This method allows for high purity and yield, which are essential for biological studies.

The biological activity of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is primarily mediated through its phosphorylation state:

- Phosphorylation and Dephosphorylation : The peptide undergoes reversible phosphorylation and dephosphorylation reactions, which are crucial for modulating kinase activity within cellular signaling pathways. These reactions typically involve ATP and protein kinases for phosphorylation, while protein phosphatases facilitate dephosphorylation .

Biological Activities

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh exhibits several important biological activities:

- Regulation of Kinase Activity : The phosphorylated form acts as a regulatory element in various signaling pathways, influencing cell growth, differentiation, and metabolism.

- Potential Role in Cancer Research : Aberrant kinase activity is often linked to cancer progression; hence, this peptide is investigated for its potential as a therapeutic target in cancer treatment .

- Antioxidant Properties : Peptides containing tyrosine exhibit radical-scavenging abilities, contributing to their protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological implications of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh:

- A study demonstrated that phosphorylated peptides can modulate cellular responses by altering protein interactions involved in signal transduction pathways .

- Research indicated that peptides similar to H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh can inhibit specific kinases associated with tumor growth, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Phosphorylation | Biological Activity |

|---|---|---|

| H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh | Yes | Regulates kinase activity; potential anticancer properties |

| Pp60 c-src (non-phosphorylated) | No | Different regulatory properties; less effective in kinase modulation |

| Pp60 v-src (phosphorylated) | Yes | Similar structure but distinct functions in viral contexts |

The unique phosphorylation at tyrosine 527 distinguishes H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh from other peptides, underscoring its specific regulatory roles in cellular signaling .

Q & A

Q. How can theoretical frameworks guide hypothesis generation for this peptide’s mechanism in disease models?

- Methodological Answer : Link to kinase signaling theories (e.g., allosteric regulation) or phase-separation models. Formulate hypotheses using the PICO framework:

- Population : Cancer cell lines with tyrosine kinase overexpression.

- Intervention : Peptide treatment at varying concentrations.

- Comparison : Wild-type vs. kinase-deficient mutants.

- Outcome : Apoptosis rate or metastasis suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.